(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(2,3-Dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine-based heterocyclic compound characterized by a 2-thioxothiazolidin-4-one core substituted at position 3 with a 2,3-dimethylphenyl group and at position 5 with a pyridin-3-ylmethylene moiety in the Z-configuration. The rhodanine scaffold is widely studied for its pharmacological versatility, including antimicrobial, antiviral, and enzyme inhibitory activities . The compound’s structure combines aromatic and heteroaromatic substituents, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-3-7-14(12(11)2)19-16(20)15(22-17(19)21)9-13-6-4-8-18-10-13/h3-10H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSMYZCVPWHRV-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with pyridine-3-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones and aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent in treating various diseases.
Medicine
In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The pyridin-3-ylmethylene group at position 5 (shared with ) may enhance hydrogen bonding with biological targets compared to purely hydrophobic groups like benzylidene or fluorobenzylidene .
Antimicrobial Activity :
- Derivatives with indole () or benzothiazole () substituents show superior antifungal/antibacterial activity compared to simpler aromatic groups. The target compound’s pyridine ring may offer intermediate activity due to its nitrogen’s electron-withdrawing effects .
Enzyme Inhibition :
- Benzothiazole-rhodanine hybrids (e.g., A4–A8 in ) inhibit α-amylase/α-glucosidase (IC₅₀: 10–50 µM), suggesting that the target compound’s pyridine group could similarly modulate enzyme interactions .
Pharmacological Prospects
The compound’s structure aligns with lead candidates in antimicrobial () and enzyme inhibition () studies. Further evaluation should focus on:
- Antiviral Activity : Rhodanine derivatives like compound 136 () inhibit influenza virus fusion, suggesting the pyridinyl group could similarly disrupt viral envelopes.
- Toxicity Profile : Dimethylphenyl groups may enhance metabolic stability but require toxicity screening compared to hydroxylated analogues .
Biological Activity
(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests various mechanisms of action, including enzyme inhibition and receptor modulation, which are crucial for its therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C17H15N3OS
- Molecular Weight : 313.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It can interact with various receptors, potentially altering signaling pathways associated with cell growth and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. For instance, a related study showed that a thioxothiazolidinone exhibited significant cytotoxic effects against several cancer cell lines with an IC50 value of 0.3 μM, indicating potent activity compared to standard treatments .
Cytotoxicity Assays
Cytotoxicity assays using the WST method revealed that this compound demonstrated enhanced activity against various cancer cell lines:
- Acute Lymphoblastic Leukemia (ALL) : IC50 = 0.3–0.4 μM
- Neuroblastoma (NB) : IC50 = 0.5–1.2 μM
The compound showed a significant reduction in colony formation in treated cells compared to controls, suggesting its potential as an effective anticancer agent .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Toxicological Assessment :
- Acute toxicity studies indicated that similar compounds in the thiazolidinone class had varying toxicity profiles, with some classified as low toxicity based on LD50 values . While specific LD50 data for this compound are not available, understanding the toxicity of related compounds is crucial for assessing safety.
Comparative Analysis
| Compound Name | IC50 (μM) | Cancer Type | Notes |
|---|---|---|---|
| Thioxothiazolidinone A | 0.3 | ALL | Significant cytotoxicity observed |
| Thioxothiazolidinone B | 0.5–1.2 | Neuroblastoma | Effective in reducing colony formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
